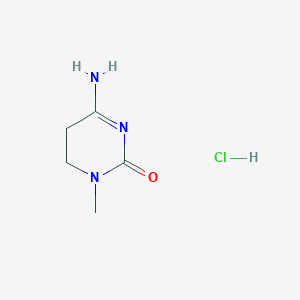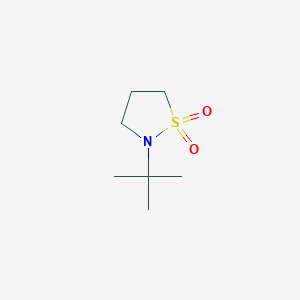
2-(tert-Butyl)isothiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(tert-Butyl)isothiazolidine 1,1-dioxide is a sulfur-nitrogen-containing heterocycle that is of interest due to its potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss 2-(tert-Butyl)isothiazolidine 1,1-dioxide, they do provide insights into the chemistry of related sulfur-containing heterocycles and their oxidation products, which can be informative for understanding the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of sulfur-nitrogen heterocycles can be complex, involving multiple steps and the potential for stereoisomerism. For example, the oxidation of trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane with oxidizing agents such as dimethyldioxirane (DMD) or m-chloroperbenzoic acid (MCPBA) leads to the formation of stereoisomeric 1-oxides and 1,2-dioxides, as described in the papers . These processes highlight the sensitivity of such compounds to oxidation conditions and the importance of controlling stereochemistry during synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as the 1,2-dioxides of trithiolanes, has been elucidated using X-ray crystallography . These studies reveal the three-dimensional arrangement of atoms within the molecule and the conformational preferences of the heterocyclic ring. For instance, the oxazolidine derivatives mentioned in another study exhibit an envelope conformation, which could be relevant when considering the structural analysis of 2-(tert-Butyl)isothiazolidine 1,1-dioxide .
Chemical Reactions Analysis
The reactivity of sulfur-nitrogen heterocycles can involve various chemical transformations. The isomerization of 1,2-dioxides under certain conditions suggests a dynamic behavior in solution, with the possibility of a biradical mechanism . Additionally, the isomerization of 1-tert-butylthiobutadiene derivatives in the presence of alkali indicates that these compounds can undergo significant structural rearrangements, which may also be relevant for the chemical behavior of 2-(tert-Butyl)isothiazolidine 1,1-dioxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur-nitrogen heterocycles are influenced by their molecular structure and substituents. For example, the presence of tert-butyl groups can impart steric bulk, affecting the compound's reactivity and physical properties. The antibacterial activity of thiazolidine derivatives also suggests potential bioactive properties, which could be explored for 2-(tert-Butyl)isothiazolidine 1,1-dioxide . The equilibrium constants and kinetic studies of related compounds provide a quantitative measure of their stability and reactivity in different environments .
Scientific Research Applications
1. Anti-Arthritic Drug Development
- Application Summary: The compound is used in the development of novel antiarthritic agents. Specifically, a derivative of the compound, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide (S-2474), has been selected as an antiarthritic drug candidate and is now under clinical trials .
- Methods of Application: The compound was prepared with an antioxidant moiety, 2,6-di-tert-butylphenol substituent. The structure-activity relationships were examined and some pharmacological evaluations were described .
- Results: The compound showed potent inhibitory effects on both cyclooxygenase (COX)-2 and 5-lipoxygenase (5-LO), as well as production of interleukin (IL)-1 in in vitro assays. It also proved to be effective in several animal arthritic models without any ulcerogenic activities .
2. Synthesis of Novel Heteroaromatic Compounds
- Application Summary: The compound is used in the synthesis of novel heteroaromatic compounds, specifically 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .
- Methods of Application: The compound was introduced into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
- Results: The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
3. [2 + 2 + 1] Cycloaddition Reactions
- Application Summary: The compound is used in [2 + 2 + 1] cycloaddition reactions for the facile synthesis of isoxazolines .
- Methods of Application: The compound was used along with N-tosylhydrazones and alkenes as reactants .
- Results: The reaction allowed the facile synthesis of isoxazolines .
4. Antioxidant and Anti-inflammatory Function
- Application Summary: The compound is used in the study of antioxidant and anti-inflammatory functions on human intestinal Caco-2 cells treated with tert-butyl hydroperoxide .
- Methods of Application: To construct a cellular model of oxidative damage and inflammation, Caco-2 cells were treated with tert-butyl hydroperoxide. The biocompatibility of EASL-AE with Caco-2 cells was assessed using the MTT assay .
- Results: EASL-AE exhibits a significant protective effect on Caco-2 cells subjected to oxidative damage. The antioxidant effect of EASL-AE involves the scavenging of intracellular ROS, while its anti-inflammatory effect is achieved by down-regulation of the NFκB pathway .
5. Synthesis of p-Carborane-Based Di-tert-butylphenol Analogs
- Application Summary: The compound is used in the synthesis of p-carborane-based di-tert-butylphenol analogs .
- Methods of Application: Various 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) derivatives containing an antioxidant moiety, 2,6-di-tert-butylphenol substituent, were prepared .
- Results: Some compounds, which have a lower alkyl group at the 2-position of the gamma-sultam skeleton, showed potent inhibitory effects on both cyclooxygenase (COX)-2 and 5-lipoxygenase (5-LO), as well as production of interleukin (IL)-1 in in vitro assays .
6. Antidiabetic Agent Development
- Application Summary: The compound is used in the development of antidiabetic agents .
- Methods of Application: Various 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) derivatives containing an antioxidant moiety, 2,6-di-tert-butylphenol substituent, were prepared .
- Results: Some compounds, which have a lower alkyl group at the 2-position of the gamma-sultam skeleton, showed potent inhibitory effects on both cyclooxygenase (COX)-2 and 5-lipoxygenase (5-LO), as well as production of interleukin (IL)-1 in in vitro assays .
Safety And Hazards
“2-(tert-Butyl)isothiazolidine 1,1-dioxide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
2-tert-butyl-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-7(2,3)8-5-4-6-11(8,9)10/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUNGRLYRIRQRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCS1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610928 |
Source


|
| Record name | 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)isothiazolidine 1,1-dioxide | |
CAS RN |
34693-41-9 |
Source


|
| Record name | 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

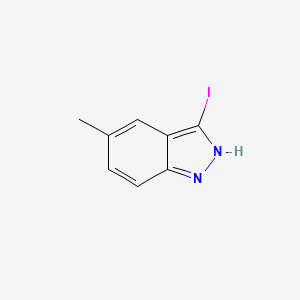
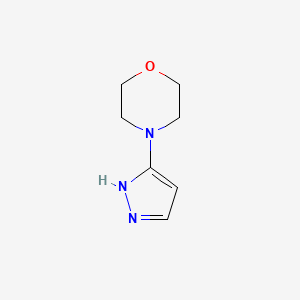
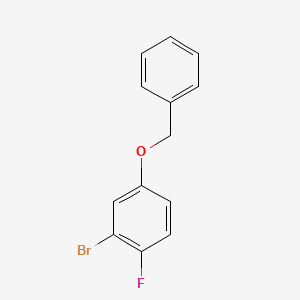
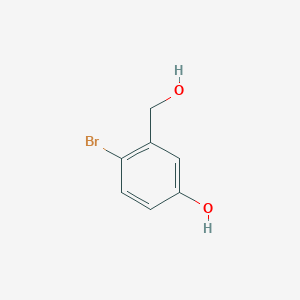
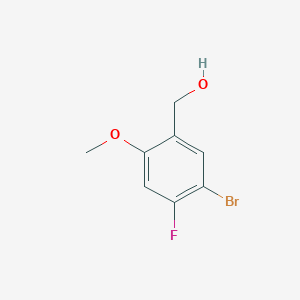
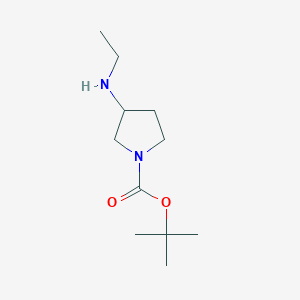
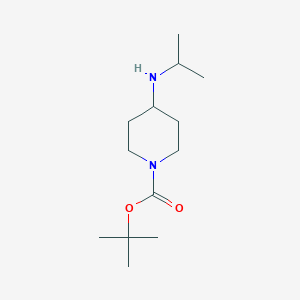
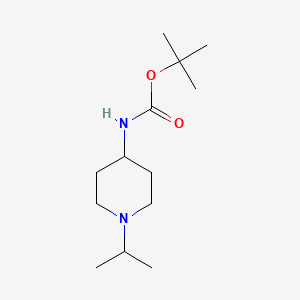

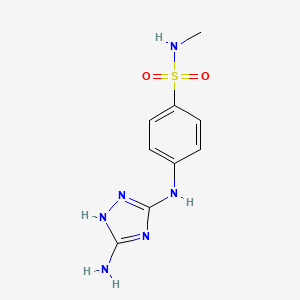
![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)
![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)
